N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide
Description
N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with a phenyl group and an amide functional group
Properties
IUPAC Name |
N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-18(2)17(21)10-13-19-11-7-12-20(15-14-19)16-8-5-4-6-9-16/h4-6,8-9H,3,7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOBMPQCHGZEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CCN1CCCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.
Substitution with Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl halides.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the diazepane derivative and an appropriate acylating agent, such as an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)butanamide
- N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)pentanamide
Uniqueness
N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the diazepane ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
